2-(3-Fluoro-1-adamantyl)propanoic acid
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Overview
Description
2-(3-Fluoro-1-adamantyl)propanoic acid is a synthetic organic compound characterized by the presence of a fluorine atom attached to an adamantane structure, which is further connected to a propanoic acid moiety. The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-1-adamantyl)propanoic acid typically involves the fluorination of an adamantane derivative followed by the introduction of the propanoic acid group. One common method includes the use of 1-adamantyl halides or alcohols as starting materials, which undergo fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluorinated adamantane intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-1-adamantyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
2-(3-Fluoro-1-adamantyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-1-adamantyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects. The adamantane scaffold provides rigidity and stability, facilitating binding to target proteins and influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: An adamantane derivative with an amino group, used as an antiviral agent.
3-Fluoroadamantane: A simpler fluorinated adamantane compound, used in materials science.
2-(1-Adamantyl)propanoic acid: A non-fluorinated analog, used in medicinal chemistry.
Uniqueness
2-(3-Fluoro-1-adamantyl)propanoic acid stands out due to the presence of both the fluorine atom and the propanoic acid group, which confer unique chemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the propanoic acid group allows for further functionalization and derivatization, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2-(3-fluoro-1-adamantyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOIRHLDSXLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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